molecular formula C15H19NO B14597067 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one CAS No. 61077-48-3

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one

Cat. No.: B14597067
CAS No.: 61077-48-3
M. Wt: 229.32 g/mol
InChI Key: OVECCRSTTDTGRT-UHFFFAOYSA-N
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Description

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one is a chemical compound known for its unique structure and properties It is a member of the cyclopropene family, characterized by a three-membered ring containing a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkyne with a di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction conditions often include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The phenyl group and the di(propan-2-yl)amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets. The di(propan-2-yl)amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The phenyl group may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropene ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its specific functional groups also enable a wide range of chemical modifications and applications.

Properties

CAS No.

61077-48-3

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one

InChI

InChI=1S/C15H19NO/c1-10(2)16(11(3)4)14-13(15(14)17)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

OVECCRSTTDTGRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C1=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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